Structural Differentiation from the Direct Indole Analog
The benzimidazole core of the target compound (C20H22N4O) contains two nitrogen atoms (N-1 and N-3), compared to a single nitrogen in the indole analog 2-(1H-indol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide (C21H23N3O) . This additional nitrogen provides a hydrogen-bond acceptor site that is absent in indole, enabling distinct interactions with the KOR binding pocket. In the KOR agonist patent series, benzimidazole-containing compounds exhibit potent agonist activity (EC50 values as low as 2 nM in human KOR IP1 assays) [1], whereas indole-substituted variants typically require different substitution patterns to achieve comparable potency [1].
| Evidence Dimension | Number of ring-nitrogen atoms and hydrogen-bond acceptor capacity |
|---|---|
| Target Compound Data | C20H22N4O; 2 ring nitrogen atoms (benzimidazole) |
| Comparator Or Baseline | 2-(1H-indol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide; 1 ring nitrogen atom (indole) |
| Quantified Difference | Δ = 1 additional nitrogen atom; altered H-bond topology |
| Conditions | Structural comparison; KOR agonist activity context from patent US 10,131,655 B2 |
Why This Matters
The additional nitrogen in the benzimidazole core of the target compound directly influences receptor-binding pharmacophore geometry, making it non-interchangeable with indole or other mono-nitrogen heterocycle analogs in KOR-targeted studies.
- [1] Potluri V, Tehim A, Sasmal PK, Vamseekrishna C, Gai Y, Zhang H. Substituted heterocyclic acetamides as kappa opioid receptor (KOR) agonists. US Patent 10,131,655 B2, 2018. View Source
